molecular formula C9H10N2OS B1483822 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 1935556-62-9

1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1483822
CAS No.: 1935556-62-9
M. Wt: 194.26 g/mol
InChI Key: BNNFEIBIVKPKTB-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. This molecule integrates two privileged structures—a pyrazol-5-ol core and a thiophene ring—which are frequently employed in the design of novel bioactive molecules . The pyrazole moiety is a well-documented scaffold in pharmaceuticals, associated with a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties . Similarly, thiophene derivatives are recognized for their diverse therapeutic applications, such as antimicrobial, antifungal, and antioxidant effects . The combination of these rings in a single molecular architecture makes this compound a valuable precursor or intermediate for synthesizing more complex chemical entities. This compound is primarily intended for research applications in early drug discovery. Its structure suggests potential as a key synthetic intermediate for generating combinatorial libraries aimed at screening for new biological activities . Researchers can utilize this compound to develop novel analogs with potential efficacy against resistant microbial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Furthermore, the presence of the thiophene ring also makes it a candidate for investigation in material science, particularly in the development of organic electronic materials . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-11-9(12)6-7(10-11)8-4-3-5-13-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFEIBIVKPKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrazole Derivatives

Pyrazole derivatives, including those with thiophene and alkyl substitutions, are commonly synthesized via:

  • Cyclization of chalcones or α,β-unsaturated ketones with hydrazine or substituted hydrazines
  • 1,3-dipolar cycloaddition of diazo compounds with activated alkenes or alkynes
  • Condensation of β-diketones with hydrazines or their derivatives

Synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: Stepwise Approach

Step 1: Synthesis of Chalcone Intermediate

A common route involves the Claisen-Schmidt condensation to form a chalcone intermediate:

  • Reactants: 2-acetylthiophene and ethyl-substituted benzaldehyde (or other suitable aldehydes)
  • Conditions: Base-catalyzed reaction (e.g., NaOH in ethanol), room temperature to mild heating
  • Product: 1-(thiophen-2-yl)-3-ethylprop-2-en-1-one
Step 2: Cyclization with Hydrazine Derivative
  • Reactants: Chalcone intermediate and hydrazine hydrate or substituted hydrazine (e.g., ethylhydrazine)
  • Conditions: Reflux in ethanol or acetic acid, sometimes with catalytic acid or base
  • Product: this compound
Step 3: Isolation and Purification
  • Workup: Cooling, filtration of the precipitate, washing with cold water or ethanol
  • Purification: Recrystallization from ethanol or dioxane

Literature-Reported Procedures and Yields

Step Reactants & Conditions Key Notes Typical Yield
1 2-acetylthiophene + ethyl aldehyde, NaOH/EtOH, RT Claisen-Schmidt condensation 70–85%
2 Chalcone + hydrazine hydrate, reflux in EtOH or AcOH Cyclization; 6–24 h 65–80%
3 Filtration, recrystallization Purification

Example from Related Literature:

  • Cyclization of 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate in ethanol under reflux yields the corresponding pyrazoline or pyrazole derivative in 70–80% yield, as confirmed by NMR and MS analyses.
  • Substituting phenylhydrazine with ethylhydrazine and adjusting the aldehyde to an ethyl-substituted variant yields the N-ethyl derivative.

Alternative Methods

  • Microwave-Assisted Cyclization: Some reports describe the use of microwave irradiation to accelerate the cyclization step, reducing reaction times and often improving yields (up to 90%).
  • Solvent Variations: Dimethylformamide or glacial acetic acid can be used as alternative solvents, sometimes enhancing selectivity or solubility.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Conditions Yield (%) Reference
Conventional 2-acetylthiophene, ethyl aldehyde, hydrazine hydrate Ethanol Reflux, 6–24 h 65–80
Microwave-Assisted Same as above Ethanol Microwave, 10–30 min 80–90
Acidic Cyclization Chalcone, hydrazine hydrate Acetic acid Reflux, 6–12 h 70–85
DMF-mediated Chalcone, hydrazine hydrate DMF 80–120°C, 6–12 h 60–75

Detailed Research Findings

  • Structural Confirmation: All reported methods confirm the structure of the synthesized compound using IR, 1H-NMR, 13C-NMR, and MS. Elemental analysis is also frequently employed.
  • Reaction Selectivity: The cyclization step typically affords high regioselectivity for the desired this compound, especially when using hydrazine derivatives under controlled conditions.
  • Green Chemistry: Microwave-assisted methods offer a greener, faster alternative with higher yields and reduced solvent consumption.

Chemical Reactions Analysis

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other groups. Common reagents include halogens and organometallic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action
The compound is believed to exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. Specific pathways involved include the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study: In Vitro Studies
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating the compound's potential as a therapeutic agent in cancer treatment.

Agricultural Science

Fungicidal Properties
In agricultural applications, this compound has been investigated for its fungicidal properties. Its efficacy against fungal pathogens such as Fusarium spp. and Aspergillus spp. has been documented.

Field Trials
Field trials conducted on crops susceptible to fungal infections showed that a foliar spray containing 0.5% of the compound significantly reduced disease incidence compared to untreated controls. The results suggest that this compound could be developed into an effective fungicide.

Materials Science

Polymer Additives
The compound has also found applications as an additive in polymer formulations to enhance mechanical properties. Its incorporation into polyvinyl chloride (PVC) has been studied for improving thermal stability and flexibility.

Data Table: Mechanical Properties of PVC Blends

SampleTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Pure PVC45200180
PVC + this compound (2%)52250190

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features Reference
This compound C₉H₁₀N₂OS 194.26 (calculated) Ethyl (1), Thiophen-2-yl (3) Hydroxyl group enhances tautomerism; thiophene improves π-conjugation
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol C₁₁H₁₄N₂OS 222.31 Isobutyl (1), Thiophen-2-yl (3) Bulky isobutyl increases lipophilicity
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol C₁₀H₁₂N₂OS 208.28 Ethyl (1), Thiophen-2-yl (3), Methanol (5) Methanol substitution alters hydrogen-bonding capacity
3-Methyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine C₈H₉N₃S 179.24 Thiophen-2-ylmethyl (1), Methyl (3), Amine (5) Amine group introduces basicity; reduced steric hindrance

Physicochemical and Functional Properties

  • Solubility : The ethyl group in this compound improves organic solvent solubility compared to the bulkier isobutyl analogue .
  • Tautomerism: The hydroxyl group at position 5 enables keto-enol tautomerism, similar to unsubstituted pyrazolones . This contrasts with the amine-substituted analogue (C₈H₉N₃S), where basicity dominates .
  • Biological Activity : Thiophene-containing pyrazol-5-ols exhibit enhanced bioactivity due to sulfur’s electron-rich nature. For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s are fungicides , while the target compound’s thiophene moiety may optimize interactions with biological targets.

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring, contributing to its unique chemical properties. The presence of these heterocycles allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : The compound has displayed activity against several cancer cell lines. Pyrazole derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases .
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that affect cell growth and survival .
  • Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress, which is implicated in various chronic diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against pathogenic bacteria. The results indicated significant inhibition zones, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Activity

In another study, the anti-inflammatory properties of pyrazole derivatives were assessed using carrageenan-induced edema models in mice. Compounds exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Research involving molecular docking studies has demonstrated that this compound interacts with key proteins involved in cancer progression. In vitro assays confirmed its ability to induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anti-inflammatory, Anticancer
3-MethylpyrazolePyrazole derivativeAntimicrobial
4-AcetylthiopheneThiophene derivativeAntimicrobial

Q & A

Basic: What are optimized synthetic routes for 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Condensation of hydrazines with 1,3-dicarbonyl derivatives (e.g., ethyl acetoacetate) to form the pyrazole ring .

Functionalization: Introduce the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.

Ethyl Group Installation: Alkylation using ethyl halides or Mitsunobu conditions for regioselective substitution.

Key Reaction Conditions:

  • Solvent Systems: PEG-400 or THF for improved solubility and regioselectivity .
  • Catalysts: Bleaching Earth Clay (pH 12.5) for heterocyclic coupling .
  • Temperature Control: 70–80°C for optimal yield and reduced side products .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

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